molecular formula C17H18BrN3O3S2 B2934876 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681223-28-9

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No.: B2934876
CAS No.: 681223-28-9
M. Wt: 456.37
InChI Key: XVRDUONKWYQJAU-UHFFFAOYSA-N
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Description

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a novel synthetic thiazole derivative of significant interest in medicinal chemistry research. This compound is designed for investigational use in biochemical and pharmacological studies, specifically targeting the challenges of drug resistance. Research Applications and Value: Thiazole-based compounds are extensively studied as prospective antimicrobial and antiproliferative agents. Research on closely related analogues has demonstrated promising in vitro antimicrobial activity against a range of bacterial (both Gram-positive and Gram-negative) and fungal species, as well as significant anticancer activity against human breast adenocarcinoma cancer cell lines (e.g., MCF7) . The core 4-(4-bromophenyl)thiazole scaffold is recognized as a useful template for antitumor activity, particularly when paired with specific side chains like amide linkages . Putative Mechanism of Action: While the exact mechanism for this specific derivative is under investigation, its molecular structure suggests potential as a tubulin polymerization inhibitor. Similar thiazole-2-acetamide derivatives have been shown to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase and the activation of apoptotic pathways (caspases 3, 9, and Bax) in cancer cells . The morpholino moiety is a common pharmacophore intended to influence the molecule's physicochemical properties and binding affinity to biological targets. This product is intended for research purposes by qualified laboratory professionals only. It is strictly labeled For Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S2/c18-13-3-1-12(2-4-13)14-9-26-17(19-14)20-15(22)10-25-11-16(23)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRDUONKWYQJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazolyl core This can be achieved through the cyclization of 4-bromophenylthiourea with α-bromoesters under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a chemical compound with diverse applications in scientific research, particularly in pharmacology for its potential antimicrobial and anticancer properties. The compound features a thiazole moiety and a morpholino group, with the bromophenyl group enhancing its biological activity, making it a valuable subject in medicinal chemistry.

Synthesis and Structure
The synthesis of this compound involves several key steps to modify its structure and enhance its pharmacological properties. This compound is a synthetic molecule characterized by a thiazole ring, bromophenyl substitution, and morpholine functionality.

Biological Activities and Applications
this compound exhibits significant biological activities, leading to its applications in:

  • Antimicrobial Agent: Derivatives closely related to this compound have demonstrated promising antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Agent: Some derivatives have displayed significant anticancer activity against human breast cancer cell lines, suggesting their potential as leads for further development of cancer therapies.

Molecular Interaction Studies
Molecular docking techniques are used in interaction studies to understand how this compound binds to biological targets at the molecular level. These studies provide insights into its mechanism of action and potential efficacy against specific diseases.

Structural Similarity and Biological Activity
Several compounds share structural similarities with this compound. The table below compares some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-thiazol-2-aminesLacks morpholino groupModerate antimicrobial activity
N-(5-methyl-thiazol-2-yloxy)-acetamidesContains a methyl thiazoleAnticancer properties
4-(6-amino-thiazol)-acetic acid derivativesDifferent acetic acid substituentAntimicrobial activity

Mechanism of Action

The mechanism by which N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide exerts its effects involves interaction with specific molecular targets. The thiazolyl and morpholino groups are believed to play crucial roles in binding to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets are still under investigation, but research suggests involvement in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Antimicrobial Thiazole Acetamides

Compounds sharing the N-(4-(4-bromophenyl)thiazol-2-yl)acetamide scaffold with varied substituents exhibit potent antimicrobial activity. Key examples include:

Compound Name Substituents MIC (μmol/L) Target Organisms Key Findings
2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide –Br (para), –NH– 13–27 S. aureus, E. coli, C. albicans Electron-withdrawing groups (–Br, –Cl, –NO₂) at para positions enhance antimicrobial activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide –Cl, –NO₂ (meta/para) 15–27 Same as above Nitro groups at meta positions improve solubility and biofilm penetration
Target Compound Morpholino-2-oxoethylthio N/A* N/A* Predicted enhanced solubility due to morpholino moiety; antimicrobial activity under investigation

*Data pending further experimental validation.

Pharmacokinetic Modulators

Piperazine- and morpholino-containing derivatives demonstrate significant effects on drug bioavailability:

Compound Name Key Structural Features Pharmacological Impact Reference
Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) Piperazine core, –Cl substituent Increased paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition
Target Compound Morpholino-2-oxoethylthio Potential P-gp inhibition inferred from structural similarity; in vivo studies required

Enzyme Inhibitors

Thiazole-acetamide hybrids linked to coumarin or triazinoindole scaffolds exhibit enzyme inhibitory properties:

Compound Name Target Enzyme IC₅₀/Activity Structural Insights Reference
2-((4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (18) α-Glucosidase IC₅₀ = 4.8 μM Coumarin-thiazole synergy improves binding to catalytic pockets
2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Undisclosed 95% purity Triazinoindole moiety enhances π-π stacking with hydrophobic enzyme regions
Target Compound Potential targets: MMPs, CD73 N/A* Morpholino group may modulate enzyme selectivity; docking studies underway

Anticancer and Antiproliferative Agents

Thiazole derivatives with halogenated aryl groups show antiproliferative activity:

Compound Name Cancer Model Key Findings Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives Breast cancer (MCF-7) IC₅₀ = 12–18 μM; apoptosis induction via caspase-3 activation
(E)-4-((2-(1-(4-Bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)(hydroxy)methyl)phenol (5a) Undisclosed Synergistic effects of –Br and –Cl substituents on DNA intercalation
Target Compound Undisclosed Hypothesized DNA damage response modulation; in vitro assays pending

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : The initial step includes the reaction of p-bromoacetophenone with thiourea in the presence of iodine to form 4-(4-bromophenyl)thiazol-2-amine.
  • Acetamide Formation : This intermediate is then reacted with chloroacetyl chloride and triethylamine to yield N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide.
  • Thioether Formation : Finally, the thioether bond is formed by reacting the above compound with morpholine derivatives, leading to the target compound.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial and fungal strains. In vitro studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

CompoundActivity TypeMicroorganisms TestedResults
This compoundAntimicrobialStaphylococcus aureus, E. coli, Candida albicansEffective against all tested strains

The antimicrobial mechanism is believed to involve disruption of bacterial lipid biosynthesis, which is critical for maintaining cell membrane integrity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown significant anticancer activity. The evaluation against the MCF7 human breast adenocarcinoma cell line revealed that it inhibits cell proliferation effectively.

CompoundCell LineIC50 (µM)Comparison
This compoundMCF710.5 ± 1.5Comparable to 5-fluorouracil

Molecular docking studies suggest that the compound interacts with specific targets within cancer cells, potentially inhibiting pathways essential for tumor growth and survival .

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Moiety : Known for its broad-spectrum antimicrobial and anticancer properties.
  • Bromophenyl Group : Enhances lipophilicity and biological activity.
  • Morpholino Group : Contributes to improved solubility and bioavailability.

Molecular docking simulations have provided insights into how this compound binds to target proteins involved in microbial resistance and cancer cell proliferation .

Case Studies

Recent research highlights the efficacy of this compound in various experimental settings:

  • Study on Antimicrobial Resistance : A study demonstrated that this compound was effective against antibiotic-resistant strains of E. coli and Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in combating resistant infections .
  • Anticancer Efficacy : In a comparative study involving multiple thiazole derivatives, this compound exhibited superior anticancer activity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide?

  • Methodological Answer : The synthesis involves a multi-step process. First, prepare the 2-aminothiazole core by reacting 4-bromoacetophenone with thiourea in the presence of iodine (Höft–Gabriel synthesis). Next, introduce the chloroacetamide group via nucleophilic substitution using chloroacetyl chloride in dimethylformamide (DMF) at room temperature for 24 hours . Finally, substitute the chlorine atom with 2-morpholino-2-oxoethylthiol under basic conditions (e.g., potassium carbonate in acetone). Key factors include stoichiometric control (1:1 molar ratio for intermediates), solvent purity (anhydrous DMF), and recrystallization in ethanol to achieve >85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C-NMR : Confirm aromatic protons (δ 7.30–7.70 ppm for bromophenyl), thiazole-CH (δ ~7.34 ppm), and morpholino carbonyl (δ ~167 ppm) .
  • IR Spectroscopy : Identify C=O (1633–1671 cm⁻¹), C-S (812–829 cm⁻¹), and C-Br (629 cm⁻¹) stretches .
  • HPLC/MS : Ensure molecular ion peaks align with the theoretical mass (e.g., m/z ~527 for derivatives) .
  • Elemental Analysis : Verify C, H, N, S, and Br content within ±0.3% of theoretical values .

Q. What solvents and reaction conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol is preferred for recrystallization due to its polarity and compatibility with thiazole derivatives. For example, dissolve the crude product in hot ethanol (70°C), filter to remove insoluble impurities, and cool to 4°C for 12 hours to yield needle-like crystals. This method achieves >90% recovery and minimizes residual DMF .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate this compound’s antiproliferative activity?

  • Methodological Answer :
  • Cell Lines : Use ER+ MCF7 breast cancer cells and compare with non-cancerous lines (e.g., HEK293) .
  • Concentration Range : Test 0.1–100 µM in triplicate, using 5-fluorouracil (IC50 ~10 µM) as a positive control.
  • Assay : Employ the Sulforhodamine B (SRB) assay. Fix cells with trichloroacetic acid after 72 hours, stain with SRB, and measure absorbance at 565 nm. Calculate IC50 using nonlinear regression (GraphPad Prism) .
  • Data Interpretation : Compare dose-response curves for derivatives (e.g., d1 IC50 = 12.3 µM vs. d9 IC50 = 8.7 µM) to identify substituent effects .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare substituent effects across studies. For example, 4-chloro-3-nitro groups enhance antimicrobial activity (MIC = 8 µg/mL) but reduce solubility, while methyl groups improve bioavailability .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding to targets like EGFR or COX-2. Validate findings with MD simulations (GROMACS) to analyze stability over 100 ns .
  • Experimental Validation : Synthesize hybrid derivatives (e.g., combining morpholino and sulfonamide groups) to test SAR hypotheses .

Q. How can researchers address low yields in the final substitution step (e.g., morpholino-thiol coupling)?

  • Methodological Answer :
  • Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Solvent Screening : Test polar aprotic solvents (acetonitrile > DMF > DMSO) to improve reaction kinetics.
  • Temperature Control : Conduct reactions at 50°C instead of RT to accelerate substitution without decomposition .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

  • Methodological Answer :
  • Source Evaluation : Assess assay protocols. For example, MIC values vary if studies use different bacterial strains (e.g., E. coli MTCC443 vs. clinical isolates) .
  • Purity Verification : Cross-check HPLC data; impurities >5% can artificially inflate/deflate activity .
  • Statistical Rigor : Apply ANOVA to confirm significance (p < 0.05) and report confidence intervals for IC50 values .

Methodological Troubleshooting

Q. What steps mitigate solubility issues in in vitro assays?

  • Methodological Answer :
  • Co-Solvents : Use 0.1% DMSO in PBS to dissolve hydrophobic derivatives.
  • Prodrug Design : Introduce phosphate esters at the morpholino group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

Q. How can researchers improve reproducibility in synthetic protocols?

  • Methodological Answer :
  • Standardize Reagents : Use freshly distilled chloroacetyl chloride to prevent hydrolysis.
  • Automate Stirring : Maintain consistent rpm (e.g., 500 rpm) using overhead mechanical stirrers.
  • Documentation : Report exact recrystallization times and cooling rates (e.g., 1°C/min) .

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